![molecular formula C11H13FN2O B3027366 (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone CAS No. 1286209-02-6](/img/structure/B3027366.png)
(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone
Overview
Description
Chemical compounds like “(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone” are often used in the field of medicinal chemistry for the development of new drugs . They usually have a specific molecular structure that interacts with biological targets in the body .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions . The exact process would depend on the specific structure of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a compound can be analyzed using techniques such as NMR spectroscopy and mass spectrometry . This can provide information on the reaction mechanisms and the formation of any side products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various analytical techniques .Scientific Research Applications
Chemical Synthesis and Pharmaceutical Intermediates
(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone is a valuable intermediate in organic synthesis and pharmaceutical manufacturing. Its unique structural features, including the fluorophenyl group and aminopyrrolidinyl moiety, make it a suitable candidate for the synthesis of various biologically active compounds. For instance, its incorporation into larger molecules can significantly influence their pharmacokinetic and pharmacodynamic properties, such as enhancing membrane permeability or altering metabolic stability. The compound's reactivity and functional groups allow for selective transformations and coupling reactions, facilitating the development of novel therapeutics (Qiu et al., 2009).
Enzymatic and Metabolic Studies
The fluorine atom in (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone contributes to its utility in metabolic and enzymatic research. Fluorinated compounds are often used as probes in the study of enzyme mechanisms and metabolic pathways due to the unique properties of fluorine, such as its electronegativity and small size. These characteristics can lead to significant changes in the biochemical properties of molecules, making them useful tools in understanding the subtle nuances of enzyme-substrate interactions and the metabolic fate of pharmaceuticals (Sosnovsky, 1992).
Material Science and Nanotechnology
The structural components of (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone have potential applications in material science, particularly in the development of novel polymeric materials and nanotechnology. The aminopyrrolidinyl group can serve as a building block for polymers, offering opportunities to create materials with specific mechanical and chemical properties. Additionally, the compound's molecular structure may be utilized in the design and synthesis of nanoscale devices and sensors, where its specific interactions with other molecules can be harnessed for selective detection and signaling purposes (Franco & De Marco, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-(2-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCATAVQVSUQAM-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198634 | |
Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone | |
CAS RN |
1286209-02-6 | |
Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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